molecular formula C16H27N3O2S B2902731 N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide CAS No. 1170963-20-8

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2902731
CAS No.: 1170963-20-8
M. Wt: 325.47
InChI Key: KFNSWWGAETUOGI-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide is a synthetic small molecule of interest in preclinical neurological and psychiatric research. The compound's structure, featuring an ethanesulfonamide group linked to a dimethylaminophenyl-pyrrolidine scaffold, is designed for potential interaction with central nervous system (CNS) targets. This molecular architecture is common in compounds that modulate neurotransmitter systems, suggesting potential research applications in studying receptor function. Researchers are exploring its utility as a potential modulator of G-protein coupled receptors (GPCRs) or ion channels, which are critical in regulating neuronal excitability and signal transduction pathways. Its physicochemical properties indicate potential blood-brain barrier permeability, making it a candidate for in vitro investigations of neuropharmacology and signal transduction mechanisms. Further investigation is required to fully elucidate its precise mechanism of action and binding affinity for specific biological targets. This compound is provided exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S/c1-4-22(20,21)17-13-16(19-11-5-6-12-19)14-7-9-15(10-8-14)18(2)3/h7-10,16-17H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNSWWGAETUOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide, often referred to by its IUPAC name, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Chemical Formula C23H31N3O3
Molecular Weight 397.51 g/mol
IUPAC Name N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide
SMILES String COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C
InChIKey HCMRWDQHKBQUOF-IBGZPJMESA-N

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, which could lead to altered cellular responses and apoptosis in cancer cells.
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism appears to involve disruption of tubulin polymerization, which is critical for mitosis.
  • Interaction with DNA : Similar to other compounds with anticancer properties, there is evidence that this compound may interact with DNA, leading to cross-linking and subsequent apoptosis in rapidly dividing cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of the compound:

  • Study on Cytotoxicity : A study published in Molecules reported that derivatives of dimethylaminophenyl compounds showed significant cytotoxic activity against cancer cell lines. The results indicated that compounds with similar structural motifs as this compound exhibited higher selectivity towards tumor cells compared to non-tumor cells .
  • Antioxidant Activity : Research has indicated that related compounds possess antioxidant properties, which could contribute to their overall therapeutic effects by reducing oxidative stress within cells .

Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySignificant inhibition in A549 and HeLa cellsStudy
Enzyme InhibitionPotential inhibition of key metabolic enzymesStudy
Antioxidant ActivityNotable reduction in oxidative stress markersStudy

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Research has indicated that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide exhibit anticancer properties. They may act by inhibiting specific signaling pathways involved in tumor growth and metastasis.
  • Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Its dimethylamino group may enhance its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) therapies.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the efficacy of similar sulfonamide derivatives in inhibiting cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, suggesting that modifications to the sulfonamide structure could enhance its anticancer activity.
  • Neuroprotective Effects : Another research article highlighted the neuroprotective effects of related compounds in models of neurodegeneration. The findings showed that these compounds could reduce oxidative stress and inflammation in neuronal cells, pointing to their potential use in treating conditions like Alzheimer's disease.
  • Anticancer Activity : This compound has been shown to exhibit potent anticancer effects by inducing apoptosis in cancer cells. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a promising candidate for targeted cancer therapies.
  • Antioxidant Properties : The presence of the benzimidazole moiety suggests antioxidant capabilities, which can help mitigate oxidative stress-related diseases. This property is crucial for developing therapies aimed at neurodegenerative diseases.
  • Anti-inflammatory Effects : Studies indicate that this compound may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Studies

  • Anticancer Efficacy Study : A study published in Cancer Letters demonstrated that (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide significantly inhibited tumor growth in xenograft models, supporting its development as an anticancer agent.
  • Neuroprotective Study : Research featured in Neuroscience Letters highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage, suggesting its potential application in treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dimethylaminophenyl Groups

Compound 5g (N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide)
  • Key Features: Shares the dimethylaminophenyl group but replaces the ethanesulfonamide and pyrrolidinyl groups with a naphthylmethyl acetamide and tert-butyl moiety.
  • Properties : Higher melting point (174°C) and moderate polarity (Rf = 0.50 in n-hexane/ethyl acetate), suggesting enhanced crystallinity compared to the target compound .
Ethyl 4-(Dimethylamino)benzoate
  • Key Features: Contains a dimethylamino group at the para position of a benzoate ester.
  • Reactivity: Demonstrates higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, attributed to electron-donating effects of the dimethylamino group .

Pyrrolidinyl-Containing Compounds

BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
  • Key Features : Combines a pyrrolidinyl group with a dichlorophenyl-substituted ethylamine backbone.
  • Pharmacology : A sigma-1 receptor ligand with high affinity, suggesting the pyrrolidinyl group enhances receptor binding .
BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide)
  • Key Features: Replaces pyrrolidinyl in BD 1008 with a dimethylaminoethyl group.
  • Pharmacology : Retains sigma receptor activity but with altered selectivity, highlighting the importance of nitrogen-heterocyclic vs. linear amine groups .

Sulfonamide Derivatives

2-(4-Chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide
  • Key Features : Contains a sulfonamide group linked to chlorophenyl and methylbenzyl groups.
  • Properties: Lower molecular weight (C16H16ClNO2S) compared to the target compound, likely influencing solubility and bioavailability .
Tolyfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)
  • Key Features: Dual sulfonamide groups with a dimethylamino-sulfonyl substituent.
  • Application : Used as a pesticide, indicating sulfonamide’s versatility in agrochemical design .

Comparative Analysis Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Features Key Properties/Applications Reference
Target Compound Dimethylaminophenyl, pyrrolidinyl, ethanesulfonamide Hypothesized receptor binding -
Compound 5g Dimethylaminophenyl, naphthylmethyl acetamide High crystallinity (mp 174°C)
BD 1008 Dichlorophenyl, pyrrolidinyl Sigma-1 receptor ligand
Ethyl 4-(dimethylamino)benzoate Dimethylaminobenzoate ester High reactivity in resin polymerization
Tolyfluanid Dimethylamino-sulfonyl, fluorophenyl Pesticide

Table 2: Pharmacological and Physicochemical Trends

Feature Target Compound BD 1008 Ethyl 4-(dimethylamino)benzoate
Amino Group Dimethylamino (aromatic) Pyrrolidinyl (aliphatic) Dimethylamino (ester-linked)
Solubility Moderate (sulfonamide) Low (dihydrobromide salt) High (ester group)
Bioactivity Hypothesized CNS activity Sigma receptor ligand Polymerization co-initiator

Research Implications

  • Structural Optimization : The pyrrolidinyl and ethanesulfonamide groups in the target compound may improve blood-brain barrier penetration compared to BD 1008’s dihydrobromide salt .
  • Reactivity Insights: The para-dimethylamino group’s electron-donating effects, as seen in ethyl 4-(dimethylamino)benzoate, could enhance binding affinity in receptor-targeted applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)ethanesulfonamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves (i) coupling of the pyrrolidine and dimethylaminophenyl moieties, (ii) sulfonamide formation via reaction with ethanesulfonyl chloride, and (iii) purification via column chromatography or recrystallization. Key parameters include temperature control (0–5°C for sulfonylation to prevent side reactions), solvent selection (e.g., THF for improved solubility), and stoichiometric ratios (1.2:1 sulfonyl chloride to amine for complete conversion). Yield optimization requires real-time monitoring via TLC and HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹). Purity is assessed via HPLC (>98% purity threshold) and elemental analysis .

Q. What are the primary challenges in characterizing its solubility and stability for in vitro assays?

  • Methodology : Solubility profiling in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) is conducted via UV-Vis spectroscopy. Stability studies under varying pH (2–10) and temperatures (4–37°C) use accelerated degradation assays monitored by LC-MS. Aggregation tendencies are assessed via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences; address this by comparing intracellular vs. extracellular target engagement using fluorescence polarization or confocal microscopy. Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers .

Q. What computational strategies are effective for predicting its reactivity in novel chemical transformations?

  • Methodology : Density Functional Theory (DFT) calculates transition states for sulfonamide hydrolysis or nucleophilic substitutions. Molecular docking predicts binding affinities to biological targets (e.g., enzymes). Machine learning models trained on reaction databases (e.g., Reaxys) optimize solvent/catalyst combinations for new reactions .

Q. How can researchers design SAR studies to improve target selectivity?

  • Methodology : Synthesize analogs with modified substituents (e.g., fluorinated phenyl rings, alternative heterocycles). Test against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers. Use Free-Wilson analysis or 3D-QSAR to correlate structural features with activity .

Q. What experimental approaches validate its mechanism of action in complex biological systems?

  • Methodology : CRISPR-based gene knockout of putative targets confirms dependency. Photoaffinity labeling with a radiolabeled or biotinylated probe identifies binding partners via pull-down assays. Pharmacodynamic studies in animal models measure downstream biomarkers (e.g., phosphorylation levels) .

Q. How do researchers address batch-to-batch variability in pharmacological studies?

  • Methodology : Implement Quality by Design (QbD) principles during synthesis, including Design of Experiments (DoE) to identify critical process parameters. Use orthogonal analytical methods (e.g., NMR, X-ray crystallography) to detect impurities. Preclinical studies should include batch-controlled cohorts .

Tables for Key Data

Parameter Typical Value/Range Method Reference
Melting Point145–148°CDifferential Scanning Calorimetry
LogP (Octanol-Water)2.8 ± 0.3Shake-Flask Method
Plasma Stability (t₁/₂, 37°C)>24 hoursLC-MS/MS
IC₅₀ (Enzyme X)12.5 nMFluorescence Assay

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